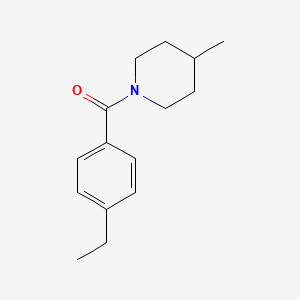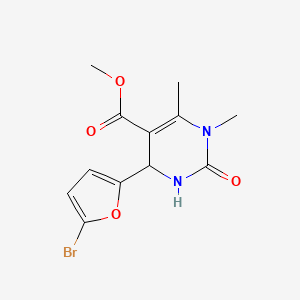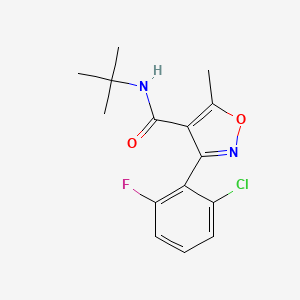![molecular formula C18H18BrN3O4S B4961508 4-(2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4961508.png)
4-(2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that targets multiple kinases involved in tumor cell proliferation and angiogenesis. Sorafenib is used in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.
Wirkmechanismus
Sorafenib targets multiple kinases involved in tumor cell proliferation and angiogenesis. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, as well as VEGFR and PDGFR, which are involved in tumor angiogenesis. Sorafenib also inhibits the activity of c-KIT, FLT3, and RET, which are involved in tumor cell proliferation.
Biochemical and Physiological Effects
Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, Sorafenib inhibits tumor angiogenesis by reducing the production of pro-angiogenic factors such as VEGF and PDGF. Sorafenib has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib is a potent inhibitor of multiple kinases involved in tumor cell proliferation and angiogenesis. It has been extensively studied in preclinical and clinical trials and has been shown to be effective in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. However, Sorafenib has limitations in lab experiments as it can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
Future research on Sorafenib should focus on identifying biomarkers that predict response to treatment and developing new treatment strategies that overcome resistance to Sorafenib. In addition, Sorafenib should be studied in combination with other targeted therapies to improve its efficacy in the treatment of cancer. Finally, the development of new Sorafenib analogs with improved pharmacokinetic properties and reduced toxicity is an area of active research.
Synthesemethoden
Sorafenib is synthesized through a multistep process that involves the reaction of 4-chlorobenzenesulfonamide with 4-bromophenylacetic acid followed by cyclization with N,N-dimethylformamide dimethyl acetal. The resulting intermediate is then reacted with 2-aminoethylisothiourea to form Sorafenib.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. In addition, Sorafenib has been shown to inhibit tumor angiogenesis by targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).
Eigenschaften
IUPAC Name |
4-[2-[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4S/c19-13-3-5-14(6-4-13)22-17(23)11-16(18(22)24)21-10-9-12-1-7-15(8-2-12)27(20,25)26/h1-8,16,21H,9-11H2,(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAIOMDQGZPRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B4961429.png)
![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)

![4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)


![2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4961469.png)
![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B4961475.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4961487.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4961489.png)
![1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4961494.png)


